molecular formula C22H15N5O2 B10867817 3-{[3-(quinoxalin-2-yl)phenoxy]methyl}-1,2,3-benzotriazin-4(3H)-one

3-{[3-(quinoxalin-2-yl)phenoxy]methyl}-1,2,3-benzotriazin-4(3H)-one

Katalognummer: B10867817
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: RPGWNYDLMGGCHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoxaline moiety, a phenoxy group, and a benzotriazinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline derivative, followed by the introduction of the phenoxy group, and finally, the formation of the benzotriazinone ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activities. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.

    Phenoxybenzotriazinones: Compounds with a phenoxy group and benzotriazinone ring show comparable chemical properties.

    Benzotriazinone derivatives: These compounds have the benzotriazinone core and are studied for their diverse applications.

Uniqueness

3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C22H15N5O2

Molekulargewicht

381.4 g/mol

IUPAC-Name

3-[(3-quinoxalin-2-ylphenoxy)methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C22H15N5O2/c28-22-17-8-1-2-9-18(17)25-26-27(22)14-29-16-7-5-6-15(12-16)21-13-23-19-10-3-4-11-20(19)24-21/h1-13H,14H2

InChI-Schlüssel

RPGWNYDLMGGCHJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.